2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
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Overview
Description
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, a methoxyphenoxy group, and a butoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methylphenol with 4-(2-methoxyphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products.
Scientific Research Applications
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylphenol: Shares the chloro and methyl groups but lacks the methoxyphenoxy and butoxy groups.
4-(2-methoxyphenoxy)butyl bromide: Contains the methoxyphenoxy and butyl groups but lacks the chloro and methyl groups on the benzene ring.
Uniqueness
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is unique due to the combination of functional groups attached to the benzene ring. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-9-10-16(15(19)13-14)21-11-5-6-12-22-18-8-4-3-7-17(18)20-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNRJGUKJCYJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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